2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine
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Overview
Description
2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolopyridines. This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide . Another approach involves the use of 2-chloropyridine and thiourea, which undergo cyclization under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Amino or thiol-substituted thiazolopyridines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides due to its bioactive properties.
Materials Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or receptors critical for the survival of pathogens or cancer cells . The compound can bind to the active sites of these targets, disrupting their normal function and leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-[1,3]thiazolo[4,5-c]pyridine: Similar structure but different ring fusion pattern.
Thiazolo[4,5-b]pyridine: Lacks chlorine substitutions, leading to different reactivity and applications.
Thiazolo[5,4-b]pyridine: Different position of the thiazole ring fusion.
Uniqueness
2,6-Dichloro-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its broad range of applications make it a valuable entity in scientific research and industrial applications .
Properties
IUPAC Name |
2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOMSBHAMKHHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960535-43-7 |
Source
|
Record name | 2,6-dichloro-[1,3]thiazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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